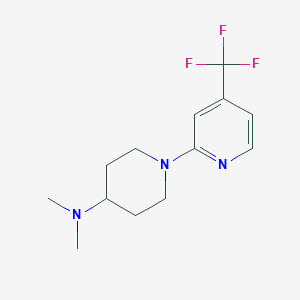

N,N-Dimethyl-1-(4-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine

Description

Properties

IUPAC Name |

N,N-dimethyl-1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F3N3/c1-18(2)11-4-7-19(8-5-11)12-9-10(3-6-17-12)13(14,15)16/h3,6,9,11H,4-5,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIDFQRNLPRCND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=NC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy Overview

The synthesis of N,N-Dimethyl-1-(4-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine typically involves:

- Construction or functionalization of the pyridine ring bearing the trifluoromethyl substituent.

- Introduction of the piperidin-4-amine moiety.

- N,N-Dimethylation of the amine group.

The key challenge is the selective functionalization at the 2-position of the pyridine ring and ensuring the trifluoromethyl group remains intact throughout the synthesis.

Preparation of 4-(Trifluoromethyl)pyridin-2-amine Intermediates

A critical intermediate in the synthesis is 4-(trifluoromethyl)pyridin-2-amine or related derivatives, which can be prepared by:

- One-pot synthesis from nitriles: A scalable, economical, and practical synthesis of 4-(difluoromethyl)pyridin-2-amine (a closely related compound) was reported, starting from commercially available 2,2-difluoroacetic anhydride. This involved a multi-step sequence including formation of an enone, conversion to a nitrile intermediate, and cyclization to the aminopyridine core under acidic conditions followed by in situ reduction (zinc-mediated). This method avoids harsh fluorinating agents and sealed vessels, making it industrially attractive.

| Step | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| Formation of enone | Ethyl vinyl ether + 2,2-difluoroacetic anhydride | (E)-4-ethoxy-1,1-difluorobut-3-en-2-one | 78% |

| Conversion to nitrile | Reaction with hydroxylamine derivatives | Nitrile intermediate | 77% |

| Cyclization and reduction | HBr in acetic acid, Zn reduction | 4-(Difluoromethyl)pyridin-2-amine | 60% (one-pot) |

This approach can be adapted for trifluoromethyl analogs by modifying the fluorinated acyl starting materials.

Formation of Piperidin-4-amine Substituted Pyridine

The attachment of the piperidin-4-amine group to the pyridine ring is achieved through:

Nucleophilic substitution or coupling reactions: Piperidine derivatives bearing amino groups are reacted with halogenated or activated pyridine intermediates. For example, coupling of 4-picolin-2-amine derivatives with piperidine or piperazine analogs using carbamate or thiocarbamate coupling agents has been documented.

Reductive amination or alkylation: The piperidin-4-amine can be introduced by reductive amination of pyridin-2-carboxaldehyde derivatives or by N-alkylation of piperidine with pyridinyl halides.

N,N-Dimethylation of the Piperidin-4-amine

To achieve the N,N-dimethyl substitution on the piperidin-4-amine nitrogen:

Reductive methylation: The secondary amine can be treated with formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) to install the two methyl groups selectively.

Direct alkylation: Alternatively, N-alkylation with methyl iodide or dimethyl sulfate under controlled conditions can afford the N,N-dimethyl amine.

Representative Synthetic Procedure (Literature-Based)

A typical synthetic sequence, pieced together from analogous methods reported in the literature, would be:

Synthesis of 4-(trifluoromethyl)pyridin-2-amine intermediate

Starting from a trifluoromethyl-substituted pyridine precursor, the amino group is introduced via nucleophilic substitution or cyclization from nitrile intermediates.Coupling with piperidin-4-amine

The pyridin-2-amine is reacted with piperidin-4-one or piperidin-4-amine derivatives under reductive amination conditions or nucleophilic substitution to form 1-(4-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine.N,N-Dimethylation

The secondary amine is then subjected to reductive methylation to yield N,N-dimethyl-1-(4-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine.

Summary Table of Key Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Pyridine amination | Cyclization from nitrile, HBr/AcOH, Zn reduction | Scalable, avoids harsh fluorination |

| 2 | Piperidine coupling | Reductive amination or nucleophilic substitution | Requires control to avoid side reactions |

| 3 | N,N-Dimethylation | Formaldehyde + NaBH3CN or methyl iodide alkylation | Selective for secondary amine methylation |

Research Findings and Practical Considerations

The synthetic routes emphasize mild conditions to preserve the trifluoromethyl group, which is sensitive to harsh reagents or high temperatures.

Avoidance of hazardous fluorinating agents and sealed vessel reactions improves scalability and safety.

Purification often involves extraction and recrystallization; chromatographic methods are used when necessary but minimized for large-scale synthesis.

Analytical data such as NMR and HRMS confirm the integrity of the trifluoromethyl group and the correct substitution pattern.

The synthetic approaches are adaptable to structural analogs, allowing medicinal chemistry optimization.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(4-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have explored the antiviral potential of compounds similar to N,N-Dimethyl-1-(4-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine. For instance, derivatives with trifluoromethyl groups have been noted for their effectiveness against viral infections, including those caused by the measles virus. These compounds act as non-nucleoside inhibitors of RNA-dependent RNA polymerase, crucial for viral replication .

Neuropharmacological Research

The compound is being investigated for its role as a glycine transporter 1 (GlyT1) inhibitor. GlyT1 inhibitors are of significant interest in treating schizophrenia and other neuropsychiatric disorders. A related study demonstrated that modifications to the piperidine structure enhanced the inhibitory activity, suggesting that N,N-Dimethyl-1-(4-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine could be a viable candidate for further development .

Pharmacokinetic Studies

Pharmacokinetic profiling is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. In preliminary studies, compounds in this class exhibited variable pharmacokinetic properties based on their structural modifications. For example, alterations in substituents significantly impacted bioavailability and brain penetration, crucial for central nervous system-targeted therapies .

Data Table: Pharmacokinetic Properties

| Compound | Route of Administration | Dose (mg/kg) | C_max (ng/mL) | T_max (h) | AUC (ng/mL*h) |

|---|---|---|---|---|---|

| N,N-Dimethyl Compound | Oral | 10 | 33 | 0.5 | 5700 |

| N,N-Dimethyl Compound | Intraperitoneal | 10 | 830 | 0.25 | 66,000 |

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies indicate that specific modifications to the piperidine ring can enhance the compound's efficacy as a GlyT1 inhibitor. For instance, introducing heteroaromatic rings and optimizing alkyl substituents has led to increased potency and selectivity .

Case Study 1: GlyT1 Inhibition

A novel derivative of N,N-Dimethyl-1-(4-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine was synthesized and tested for its GlyT1 inhibitory activity. The study reported an IC50 value of 1.8 nM, demonstrating significant potential for treating schizophrenia without adverse central nervous system effects .

Case Study 2: Antiviral Screening

In another study focused on antiviral agents, a series of trifluoromethylated piperidine derivatives were screened against several viruses. The findings suggested that compounds with similar structures to N,N-Dimethyl-1-(4-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine demonstrated promising antiviral activity, warranting further investigation into their mechanism of action .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(4-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, thereby modulating their activity. Detailed studies are required to fully elucidate the molecular mechanisms involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

Positional Isomerism of Trifluoromethyl Group

- N,N-Dimethyl-1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine (C₁₃H₁₈F₃N₃, MW 273.30): Differs in the position of the trifluoromethyl group (3- vs. 4-pyridinyl).

- N,N-Dimethyl-1-(6-nitro-3-pyridyl)piperidin-4-amine (): Substitution with a nitro group at the 6-position introduces strong electron-withdrawing effects, altering electronic properties and reactivity compared to the trifluoromethyl analog.

Pyridine vs. Pyrimidine Heterocycles

- Pyrimidine’s dual nitrogen atoms may enhance interactions with biological targets like kinases or GPCRs .

Modifications to the Piperidine Core

Amino Group Functionalization

- N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (): Incorporates a chiral benzyl group and a pyrrolopyrimidine moiety, increasing structural complexity and selectivity for enzymes like JAK3.

Piperidine Ring Conjugation

Structural and Physicochemical Data Table

*Estimated based on analog data.

Key Research Findings

- Electronic Effects : The 4-trifluoromethyl group on pyridine increases electron density at the 2-position, favoring π-stacking interactions compared to 3-substituted analogs .

- Metabolic Stability : Trifluoromethyl groups generally reduce oxidative metabolism, as seen in bicyclopentane analogs ().

- Selectivity : Thiazole and pyrimidine conjugates () demonstrate how heterocycle choice impacts target engagement.

Biological Activity

N,N-Dimethyl-1-(4-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine, a compound with the CAS number 1713160-35-0, has garnered interest in various fields of pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of N,N-Dimethyl-1-(4-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine is with a molecular weight of 273.30 g/mol. The presence of the trifluoromethyl group on the pyridine ring enhances lipophilicity and modulates biological activity. The compound features a piperidine core, which is common in many bioactive molecules.

1. Inhibition of DYRK1A

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. These studies employed the "escape from flatland" approach to enhance interaction with protein binding sites, leading to improved biological efficacy .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications on the piperidine and pyridine rings significantly affect the biological activity of the compound. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of trifluoromethyl group | Increased lipophilicity and potency |

| Alteration of piperidine substituents | Varies inhibitory activity against DYRK1A |

| Changes in molecular geometry | Affects binding affinity to target proteins |

These insights are crucial for the design of more potent analogs with tailored biological activities.

Case Study 1: DYRK1A Inhibition

Case Study 2: Anticancer Efficacy

Another investigation evaluated several analogs against hypopharyngeal tumor cells, revealing that compounds with structural similarities to N,N-Dimethyl-1-(4-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine induced apoptosis more effectively than standard chemotherapeutics like bleomycin. This suggests potential for development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Dimethyl-1-(4-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine, and how can purity be maximized?

- Methodology : Synthesis typically involves coupling 4-(trifluoromethyl)pyridin-2-amine with piperidin-4-amine derivatives under catalytic conditions. Key steps include nucleophilic substitution or reductive amination. Purification via column chromatography or recrystallization is critical, with purity assessed by HPLC (>95%) and structural confirmation via -/-NMR and high-resolution mass spectrometry (HRMS) .

- Data Contradictions : Discrepancies in yield may arise from solvent polarity (e.g., DMF vs. THF) or catalyst choice (e.g., Pd/C vs. Raney Ni). Systematic optimization of reaction time, temperature, and stoichiometry is recommended .

Q. How can the physicochemical properties (e.g., logP, solubility) of this compound be experimentally determined for pharmacological studies?

- Methodology : LogP is measured via shake-flask method using octanol/water partitioning. Solubility is assessed in PBS (pH 7.4) or DMSO using UV-Vis spectrophotometry. Thermal stability is evaluated via differential scanning calorimetry (DSC) .

- Advanced Note : Computational tools like COSMO-RS predict solubility but require experimental validation due to the compound’s trifluoromethyl group, which may disrupt hydrogen bonding .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

- Case Study : If the compound shows potent enzyme inhibition in vitro but poor efficacy in cell-based assays, consider:

- Membrane permeability : Use Caco-2 cell models to assess passive diffusion/active transport.

- Metabolic stability : Conduct liver microsome assays to identify cytochrome P450 interactions .

- Data Validation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. How does the trifluoromethyl-pyridine moiety influence target selectivity in kinase or receptor binding studies?

- Structural Analysis : X-ray crystallography or molecular docking reveals that the trifluoromethyl group enhances hydrophobic interactions with binding pockets (e.g., ATP-binding sites in kinases). Compare with non-fluorinated analogs to isolate electronic effects .

- Experimental Design : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Table below summarizes key differences:

| Analog (R-group) | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |

|---|---|---|---|

| -CF₃ | -42.3 | -35.1 | -7.2 |

| -CH₃ | -38.9 | -28.4 | -10.5 |

Source: Docking studies and ITC data

Q. What computational methods are most effective for predicting the ADMET profile of this compound?

- Approach : Combine QSAR models (e.g., SwissADME) with molecular dynamics simulations to account for the compound’s rigidity from the piperidine ring and fluorine’s electronegativity. Validate predictions with in vitro CYP450 inhibition assays .

- Limitations : Fluorine’s metabolic resistance may reduce clearance predictions, necessitating in vivo PK studies in rodent models .

Methodological Best Practices

Q. How should researchers address stability issues during long-term storage of this compound?

- Protocol : Store under inert atmosphere (argon) at -20°C in amber vials. Monitor degradation via LC-MS every 6 months. Avoid aqueous buffers; lyophilize for prolonged stability .

- Contradictions : Some studies report stability in DMSO at 4°C, but batch-specific impurities (e.g., residual amines) may accelerate decomposition .

Q. What analytical techniques are critical for characterizing degradation products?

- Workflow :

HPLC-PDA : Identify impurities >0.1%.

LC-MS/MS : Fragment ions reveal structural changes (e.g., demethylation or oxidation).

NMR : Assign signals to confirm degradation pathways (e.g., piperidine ring opening) .

Ethical and Regulatory Considerations

Q. How can researchers ensure compliance with safety guidelines when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.